One of HHT's primary mechanisms of action is its interference with microtubule assembly. Microtubules are essential components of the cellular skeleton and play a crucial role in cell division. HHT binds to tubulin, the building block of microtubules, preventing their proper formation and halting mitosis (cell division). This disrupts the uncontrolled proliferation of cancer cells.
[^1]: Discovery of Novel Natural Products with Therapeutic Potential (Figure 4—6B), and several synthetic analogs have been described. )
HHT can also trigger apoptosis, a form of programmed cell death, in cancer cells. Research suggests it activates various pathways leading to cell death, including the p53 pathway, which plays a critical role in controlling cell growth and division. By inducing apoptosis, HHT eliminates cancer cells that would otherwise continue to grow and spread.
[^2]: Homoharringtonine Targets the Ribosomal Translocation Step and Induces Apoptosis in Human Acute Myeloid Leukemia Cells. (2005). Cancer Research, 65(18), 8303-8311. American Association for Cancer Research:
HHT demonstrates potential in combination therapy with other anti-cancer drugs. Studies suggest it can sensitize cancer cells to the effects of chemotherapy and radiation therapy. This improved effectiveness allows for lower doses of these therapies, potentially reducing side effects for patients.
[^3]: Synergistic cytotoxicity of homoharringtonine with cytarabine and daunorubicin in human acute myeloid leukemia cells. (2000). Blood, 95(10), 3438-3444. American Society of Hematology:
Acute Toxic